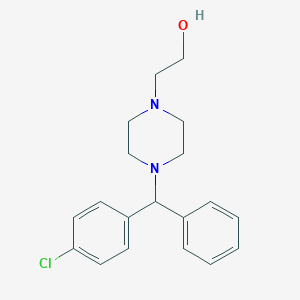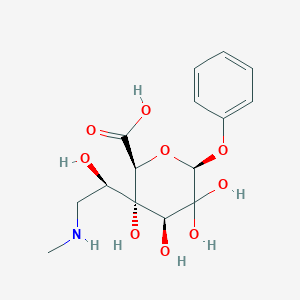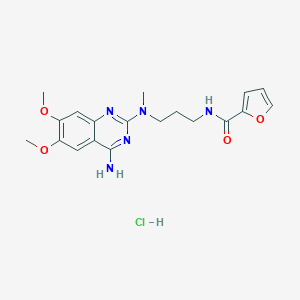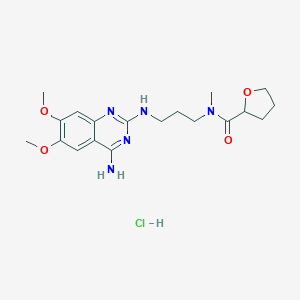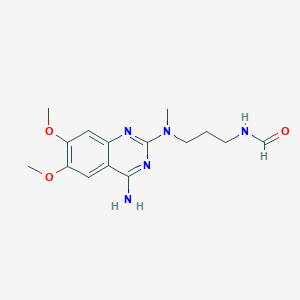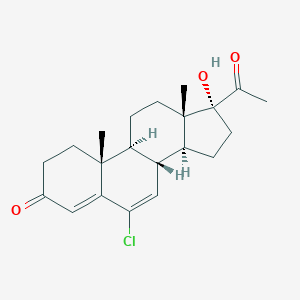
Chlormadinone
Vue d'ensemble
Description
Chlormadinone is a progestin that was never marketed . An acylated derivative, chlormadinone acetate, is used clinically as a pharmaceutical drug . It was patented in 1958 and approved for medical use in 1963 . It is indicated in combination with an estrogen for oral combined hormonal contraceptive therapy .
Synthesis Analysis
Chlormadinone Acetate is a derivative of natural progesterone . It shows high affinity and activity at the progesterone receptor .
Molecular Structure Analysis
The molecular formula of Chlormadinone is C21H27ClO3 . Its average mass is 362.890 Da and its monoisotopic mass is 362.164886 Da .
Chemical Reactions Analysis
Chlormadinone is extensively metabolized in the liver by reduction, hydroxylation, deacetylation, and conjugation . Reduction occurs at the C3 ketone with preservation of the δ4(5) double bond, hydroxylation is at the C2α, C3α, C3β, and C15β positions, and conjugation includes glucuronidation and sulfation .
Applications De Recherche Scientifique
Summary of the Application
Chlormadinone Acetate (CMA) is a derivative of progesterone with reliable contraceptive and non-contraceptive benefits. A study was conducted to enhance the oral bioavailability of CMA through a Self-Microemulsifying Drug Delivery System (SMEDDS) for a potential dose reduction .
Methods of Application
A CMA-based SMEDDS was developed using 32% ethyl oleate as an oil phase, 40% Tween-80 as a surfactant, and 12% Transcutol P combined with 16% PEG400 as a cosurfactant. This resulted in spherical droplets with a z-average particle size of 38.92 nm and an average zeta potential of -3.18 mv .
Results or Outcomes
The in vitro release rate of CMA from CMA-SMEDDS in different media was significantly faster than that from Belara® in the first 15 min. A pharmacokinetic study in rats showed that the Cmax and AUC of CMA-SMEDDS were significantly higher than those of Belara®, with a 1.98-fold increase in oral bioavailability .
2. Odontogenic Differentiation
Summary of the Application
A study was conducted to investigate the effects of CMA on odontogenic differentiation and mineralization of human dental pulp cells (hDPCs) and related signaling pathways .
Methods of Application
Cell viability was determined by the water-soluble tetrazolium (WST)-1 assay. Odontogenic differentiation of hDPCs was evaluated by real-time polymerase chain reaction using odontogenic marker genes, such as alkaline phosphatase (ALP), osteocalcin (OCN), dentin sialophosphoprotein (DSPP), and dentin matrix protein-1 (DMP-1) .
Results or Outcomes
CMA-treated hDPCs showed increased ALP activity and formation of mineralized nodules, compared with control-treated cells. In addition, CMA stimulation resulted in phosphorylation of ERK and resulted in inhibition of downstream molecules by the ERK inhibitor U0126 .
3. Treatment of Acne and Dysmenorrhea
Summary of the Application
Chlormadinone Acetate (CMA) is used in combined oral contraceptives and has been studied for its effectiveness in the treatment of acne and dysmenorrhea .
Methods of Application
A randomized trial was conducted comparing combined oral contraceptives containing CMA versus drospirenone for the treatment of acne and dysmenorrhea .
Results or Outcomes
4. Anti-androgenic Effects
Summary of the Application
CMA is a 17-acetoxy progesterone derivative with strong progestogenic and anti-androgenic effects . It is widely used for menopausal hormone replacement and female contraception .
Methods of Application
CMA is administered orally as a contraceptive tablet under the brand name Belara® .
Results or Outcomes
Its additional beneficial effects in the treatment of gynecological disorders and androgen-dependent diseases such as acne, seborrheic dermatitis, female hair loss, hirsutism, prostatic hyperplasia, and prostate cancer have been extensively confirmed .
5. Extended Oral Contraceptive Cycles
Summary of the Application
Chlormadinone Acetate (CMA) is used in extended cycles with the combined oral contraceptive Ethinylestradiol .
Methods of Application
Results or Outcomes
6. Treatment of Androgen-Dependent Diseases
Summary of the Application
CMA has additional beneficial effects in the treatment of androgen-dependent diseases such as acne, seborrheic dermatitis, female hair loss, hirsutism, prostatic hyperplasia, and prostate cancer .
Methods of Application
CMA is administered orally as a contraceptive tablet under the brand name Belara® .
Results or Outcomes
Its additional beneficial effects in the treatment of gynecological disorders and androgen-dependent diseases such as acne, seborrheic dermatitis, female hair loss, hirsutism, prostatic hyperplasia, and prostate cancer have been extensively confirmed .
Safety And Hazards
Chlormadinone may damage fertility or the unborn child . It is used as a therapeutic agent for prostatic hyperplasia and prostate cancer, with adverse reactions such as impotence and gynecomastia . The European Medicines Agency (EMA) has recommended new measures to minimize the risk of meningioma with medicines containing Chlormadinone .
Orientations Futures
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJZBBCZGVNDZ-TTYLFXKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022796 | |
| Record name | Chlormadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlormadinone | |
CAS RN |
1961-77-9 | |
| Record name | Chlormadinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormadinone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormadinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13528 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlormadinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormadinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMADINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDS4N642GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



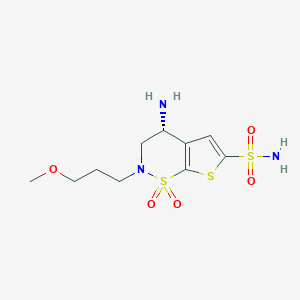

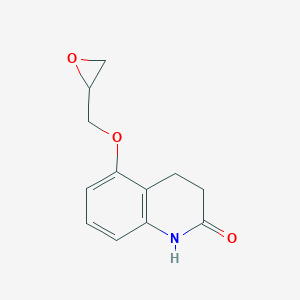

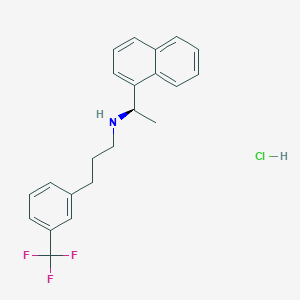

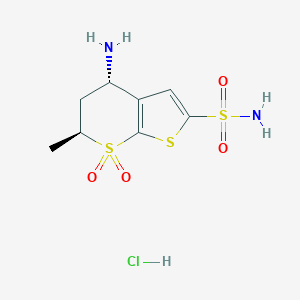
![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)

